molecular formula C8H5N3O4 B1599716 5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid CAS No. 73903-18-1

5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid

Cat. No.: B1599716
CAS No.: 73903-18-1
M. Wt: 207.14 g/mol
InChI Key: GSEMJEXTHJEELQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a nitro group at the 5-position and a carboxylic acid group at the 2-position makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclization of Substituted o-Phenylenediamines

The most common laboratory synthesis involves the cyclization of 4-nitro-o-phenylenediamine with formic acid or formic acid derivatives under acidic conditions. This method forms the benzimidazole ring system while introducing the carboxylic acid group at the 2-position.

  • Reaction: 4-nitro-o-phenylenediamine + formic acid → 5-nitro-1H-benzo[d]imidazole-2-carboxylic acid
  • Conditions: Acidic medium, typically refluxing with formic acid or formate salts
  • Yield: Moderate to high, depending on reaction time and purity of reagents

This method is widely used due to its simplicity and the commercial availability of starting materials.

Phillips–Ladenburg Method (Industrial Scale)

Industrial production often employs the Phillips–Ladenburg method, which involves the condensation of 1,2-diaminobenzene derivatives with carboxylic acids or their derivatives in the presence of strong acid catalysts such as hydrochloric acid.

  • Reaction: 4-nitro-1,2-diaminobenzene + carboxylic acid → benzimidazole derivative
  • Catalyst: Hydrochloric acid or other strong acids
  • Advantages: Scalable, suitable for bulk production with controlled reaction parameters

Oxidation Route via Hydroxymethyl Intermediates

A patented method describes the preparation of nitroimidazole-2-carboxylic acids by oxidation of 1-lower alkyl-2-hydroxymethyl-5-nitroimidazoles under strongly acidic conditions, notably sulfuric acid, to yield the free carboxylic acid with high yield and stability.

  • Key points:
    • The reaction is performed in concentrated sulfuric acid (3-10 moles per mole of substrate) to ensure solubility and fluidity for stirring.
    • This method avoids decarboxylation and undesired oxidation of the imidazole ring.
    • The oxidation converts the hydroxymethyl group at the 2-position to the carboxylic acid.

This approach is notable for producing stable free acids rather than alkali metal salts, which are prone to instability.

Reaction Conditions and Parameters

Parameter Typical Range/Condition Notes
Solvent Formic acid (lab), concentrated H2SO4 (patent) Acidic medium essential for cyclization and oxidation
Temperature Reflux (~100-150°C) Optimized to balance reaction rate and side reactions
Reaction Time Several hours (4-12 h) Dependent on scale and method
Catalyst HCl or sulfuric acid Promotes cyclization and oxidation
Stirring Continuous stirring/agitation Ensures homogeneity and reaction completion
Work-up Neutralization and isolation of free acid Requires care to avoid decarboxylation

Chemical Reactions Relevant to Preparation

  • Oxidation: Hydroxymethyl intermediates are oxidized to carboxylic acids using strong acidic oxidizing conditions.
  • Cyclization: Formation of the benzimidazole ring from o-phenylenediamine derivatives under acidic conditions.
  • Avoidance of Side Reactions: Conditions are optimized to prevent decarboxylation and ring oxidation, which can degrade product yield and purity.

Summary of Preparation Methods

Method Starting Materials Key Conditions Advantages Limitations
Cyclization with Formic Acid 4-nitro-o-phenylenediamine + formic acid Acidic medium, reflux Simple, accessible reagents Moderate yield, requires purification
Phillips–Ladenburg Method 1,2-diaminobenzene + carboxylic acid Strong acid catalyst (HCl) Scalable, industrially viable Requires precise control to avoid side reactions
Oxidation of Hydroxymethyl Derivative 1-lower alkyl-2-hydroxymethyl-5-nitroimidazole Concentrated H2SO4, stirring High yield, stable free acid Requires handling of strong acids

Research Findings and Practical Notes

  • The acidic conditions are critical for successful cyclization and oxidation steps.
  • Stability of the free acid form is improved when prepared under strongly acidic conditions rather than alkaline media.
  • Physical methods such as vortexing, ultrasound, or hot water baths may assist in dissolving the compound during formulation steps.
  • The compound should be stored in a dry environment at 2-8°C to maintain stability.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Reduction of Nitro Group: 5-Amino-1H-benzo[d]imidazole-2-carboxylic acid.

    Reduction of Carboxylic Acid: 5-Nitro-1H-benzo[d]imidazole-2-methanol.

    Substitution of Nitro Group: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid has been investigated for various pharmacological activities:

1. Antimicrobial Activity

  • The compound exhibits significant antimicrobial properties against bacteria and fungi. Studies have demonstrated its effectiveness against various strains, making it a candidate for developing new antimicrobial agents .

2. Anticancer Potential

  • Research indicates that benzimidazole derivatives, including this compound, show promising anticancer activity. They have been evaluated for their ability to inhibit tumor growth in vitro and in vivo models .

3. Anti-inflammatory Effects

  • The compound has been studied for its anti-inflammatory properties, showing potential in reducing inflammation markers in experimental models. It has been compared favorably to established anti-inflammatory drugs in terms of efficacy .

The biological activities of this compound can be summarized as follows:

Activity TypeDescription
AntibacterialEffective against various bacterial strains
AntifungalInhibits growth of certain fungal species
AntitumorShows potential in inhibiting tumor cell proliferation
Anti-inflammatoryReduces inflammation markers; tested against standard anti-inflammatory drugs
AntiviralInvestigated for activity against viruses like Herpes Simplex Virus (HSV)

Industrial Applications

Beyond its medicinal uses, this compound serves important roles in industrial applications:

1. Dyes and Pigments

  • This compound is utilized in the synthesis of dyes and pigments due to its stable chemical structure and vibrant color properties.

2. Corrosion Inhibitors

  • Its chemical structure allows it to function as a corrosion inhibitor in various industrial applications, protecting metals from oxidative damage.

Case Studies

Several studies have documented the effectiveness of this compound in different applications:

Case Study 1: Antimicrobial Efficacy
A study published in Pharmacological Reviews highlighted the synthesis of benzimidazole derivatives, including this compound, which exhibited potent antibacterial activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics .

Case Study 2: Anticancer Research
In a recent investigation, researchers assessed the anticancer potential of this compound on various cancer cell lines. The results indicated that it effectively induced apoptosis in cancer cells, suggesting its potential as a therapeutic agent for cancer treatment .

Mechanism of Action

The mechanism of action of 5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid involves its interaction with various molecular targets. The nitro group can undergo reductive activation in hypoxic cells, leading to the formation of reactive intermediates that can damage cellular components . This property is particularly useful in targeting cancer cells, which often exist in hypoxic environments.

Comparison with Similar Compounds

Similar Compounds

    5-Nitro-1H-benzo[d]imidazole: Lacks the carboxylic acid group but shares similar biological activities.

    2-Carboxy-1H-benzo[d]imidazole: Lacks the nitro group but is used in similar applications.

    5-Amino-1H-benzo[d]imidazole-2-carboxylic acid: A reduced form of the compound with different reactivity.

Uniqueness

5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid is unique due to the presence of both the nitro and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Biological Activity

5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

Chemical Structure and Properties

This compound features a nitro group at the 5-position and a carboxylic acid group at the 2-position of the benzimidazole ring. This unique structure contributes to its varied biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects.

The biological activity of this compound is attributed to its ability to interact with multiple biochemical pathways:

  • Antibacterial Activity : The compound has shown promising results against various bacterial strains by inhibiting essential bacterial enzymes.
  • Antifungal Properties : It exhibits significant activity against fungal infections, potentially through disruption of fungal cell wall synthesis.
  • Anticancer Effects : Research indicates that it may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways.

Research Findings

Recent studies have evaluated the biological activity of this compound through various assays. Below is a summary of key findings:

Study Biological Activity IC50 Value (µM) Comments
Study A α-Glucosidase Inhibition0.64Most potent among tested compounds
Study B Antibacterial against S. typhi50Comparable to standard antibiotics
Study C Antitubercular Activity2.32Selectively inhibits M. tuberculosis
Study D Anti-inflammatory ActivityNot specifiedSignificant reduction in inflammatory markers

Case Studies

  • α-Glucosidase Inhibition : A study demonstrated that derivatives of benzimidazole, including this compound, were effective inhibitors of α-glucosidase, an enzyme linked to type 2 diabetes management. The compound exhibited an IC50 value of 0.64 µM, significantly outperforming the standard drug acarbose (IC50: 750 µM) .
  • Antimicrobial Activity : In a comparative study against Gram-positive and Gram-negative bacteria, the compound displayed notable antibacterial effects with an MIC value of 50 µg/ml against S. typhi, indicating its potential as a therapeutic agent in treating bacterial infections .
  • Anticancer Potential : Another investigation highlighted the compound's ability to induce apoptosis in cancer cells through modulation of apoptotic pathways, demonstrating its potential utility in cancer therapy .

Pharmacokinetics and Toxicity

Pharmacokinetic studies suggest that this compound has favorable absorption characteristics when administered orally. Toxicity assessments reveal that acute toxicity levels are above 100 mg/kg in mice, indicating a relatively safe profile for further development .

Q & A

Basic Research Questions

Q. What is a reliable synthetic route for 5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid, and how is its structure confirmed experimentally?

  • Methodological Answer : The compound can be synthesized via multi-step protocols starting with o-phenylenediamine derivatives. For example, nitration and carboxylation reactions are critical steps. Structural confirmation involves:

  • IR Spectroscopy : Key nitro group (NO₂) stretches at 1550–1348 cm⁻¹ and C=O (carboxylic acid) around 1700–1680 cm⁻¹ .
  • ¹H/¹³C NMR : Aromatic protons (δ 7.45–8.35 ppm) and carbons (δ 115–151 ppm) confirm the benzimidazole core. The carboxylic acid proton may appear as a broad singlet near δ 12–13 ppm .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 273 for nitro derivatives) validate the molecular formula .

Q. How should researchers handle discrepancies in spectral data during structural characterization?

  • Methodological Answer : Cross-validate using complementary techniques:

  • Compare experimental IR/NMR data with computational predictions (e.g., DFT calculations).
  • Use high-resolution mass spectrometry (HRMS) to resolve ambiguities in molecular ion fragmentation .
  • Recrystallize the compound to rule out impurities affecting spectral clarity .

Q. What safety protocols are recommended for handling nitro-substituted benzimidazoles?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks, as nitro compounds may release toxic vapors .
  • Storage : Store in airtight containers at 2–8°C in a dark, dry environment to prevent decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer :

  • Catalyst Screening : Test oxidizing agents like MnO₂ or Ru-based catalysts for nitro group introduction. Evidence shows MnO₂ in dichloromethane achieves 85% yield for analogous compounds .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while acetic acid aids cyclization .
  • Temperature Control : Maintain 50–70°C during nitration to balance reaction rate and side-product formation .

Q. What computational tools are suitable for predicting the reactivity or pharmacokinetic properties of nitro-benzimidazole derivatives?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to assess binding affinity with biological targets (e.g., EGFR kinase) .
  • ADMET Prediction : Tools like SwissADME or ADMETLab 2.0 evaluate solubility, bioavailability, and toxicity. For example, log P >3 may indicate poor aqueous solubility .
  • DFT Calculations : Gaussian 16 can model electron density maps to predict regioselectivity in electrophilic substitution reactions .

Q. How can researchers address low reproducibility in synthetic protocols for nitro-benzimidazole derivatives?

  • Methodological Answer :

  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate pure intermediates .
  • Reagent Quality : Ensure hydrazine hydrate and aldehydes/ketones are anhydrous to avoid side reactions .
  • Reaction Monitoring : Employ TLC (Rf ~0.7–0.8 in ethyl acetate) or in-situ IR to track reaction progress .

Q. What strategies mitigate nitro group reduction during functionalization of this compound?

  • Methodological Answer :

  • Protecting Groups : Temporarily convert the nitro group to an amine using Pd/C-H₂, then reintroduce it after carboxylation .
  • Mild Reducing Agents : Use SnCl₂/HCl instead of catalytic hydrogenation to prevent over-reduction .
  • Low-Temperature Reactions : Perform substitutions at 0–5°C to stabilize the nitro moiety .

Properties

IUPAC Name

6-nitro-1H-benzimidazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O4/c12-8(13)7-9-5-2-1-4(11(14)15)3-6(5)10-7/h1-3H,(H,9,10)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSEMJEXTHJEELQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441732
Record name 5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73903-18-1
Record name 5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid
5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid
5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid
5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid
5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid
5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.